Sodium iron chlorophyllin

Antioxidant Functional Food Natural Product

Sodium iron chlorophyllin (SIC) delivers iron via a heme-analog pathway, inducing 2.5-fold higher ferritin synthesis in intestinal models compared to ferrous sulfate—enabling effective, gentler iron fortification for plant-based foods and supplements. With an EC₅₀ of 0.38 mg/mL in the β-carotene bleaching assay, it doubles as a potent lipid-peroxidation inhibitor and a natural green colorant. Approved as Japan Designated Additive No. 261, it is a copper-free, scientifically differentiated alternative where copper chlorophyllins are restricted. Sourced for supplement, functional food, beverage, and cosmetic formulators seeking evidence-backed bioactive ingredients with established regulatory standing.

Molecular Formula C34H32FeN4Na2O6
Molecular Weight 694.5 g/mol
CAS No. 32627-52-4
Cat. No. B1211159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium iron chlorophyllin
CAS32627-52-4
Synonymschlorophyllin
chlorophyllin a
chlorophyllin copper complex
chlorophyllin e4
chlorophyllin, copper complex
chlorophyllin, sodium cobalt complex
chlorophyllin, sodium copper complex
chlorophyllin, sodium iron complex
chlorophyllin, zinc complex
copper chlorophyll
copper chlorophyllin
Cu-Ch
Cu-Chl-Na
Cu-chlorin
cuprofilin
sodium cobalt chlorophyllin
sodium copper chlorophyllin
sodium iron chlorophyllin
zinc chlorophyllin a
Molecular FormulaC34H32FeN4Na2O6
Molecular Weight694.5 g/mol
Structural Identifiers
SMILES[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2]
InChIInChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4
InChIKeyOGMQNMUHVLRDRT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 20 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Iron Chlorophyllin (CAS 32627-52-4): An Evidence-Based Baseline for Scientific Procurement and Selection


Sodium iron chlorophyllin (CAS 32627-52-4) is a water-soluble, semi-synthetic derivative of chlorophyll in which the central magnesium ion of the porphyrin ring is replaced by iron (II), and the phytol tail is removed [1]. This structural modification yields a dark green to brown powder or crystalline solid with a molecular weight of approximately 694.5 g/mol [2]. The compound is functionally analogous to heme, making it a subject of investigation for iron fortification and delivery applications, as well as a potential antioxidant and colorant [3]. Its utility is evaluated not in isolation, but against a defined set of comparators, including sodium copper chlorophyllin (SCC), sodium zinc chlorophyllin (SZC), and conventional iron salts such as ferrous sulfate [4].

Why In-Class Substitution of Sodium Iron Chlorophyllin (CAS 32627-52-4) with Other Chlorophyllins Is Not Supported by Data


The assumption that sodium iron chlorophyllin (SIC), sodium copper chlorophyllin (SCC), and sodium zinc chlorophyllin (SZC) are functionally interchangeable as antioxidants, colorants, or iron sources is refuted by direct comparative data. As detailed in the quantitative evidence below, these metal-substituted chlorophyllins exhibit statistically significant and functionally relevant differences in their stability under light, heat, and oxidative conditions [1]. Furthermore, their performance in biological assays, such as the β-carotene bleaching test for antioxidant activity, shows marked variation in potency (EC50 values), which directly impacts the required dosage and potential efficacy in a given application [2]. In the context of iron delivery, SIC's unique heme-like structure differentiates its absorption pathway and fractional bioavailability from standard non-heme iron salts like ferrous sulfate, rendering generic substitution a scientifically unsound practice [3].

Sodium Iron Chlorophyllin (CAS 32627-52-4) Quantitative Differentiation Guide: Direct Comparator Data for Informed Procurement


Antioxidant Capacity: β-Carotene Bleaching Assay EC50 Values Differentiate SIC from SZC and SCC

In a direct head-to-head comparison of sodium iron chlorophyllin (SIC) against sodium zinc chlorophyllin (SZC) and sodium copper chlorophyllin (SCC), SIC demonstrated an intermediate antioxidant potency. The concentration required to achieve 50% inhibition (EC50) in a β-carotene bleaching assay was 0.38 mg/mL for SIC, compared to 0.04 mg/mL for SZC and 0.90 mg/mL for SCC [1]. All three compounds were more potent than the reference antioxidant ascorbic acid, which had an EC50 of 4.0 mg/mL in the same assay [1].

Antioxidant Functional Food Natural Product

Iron Bioavailability in Humans: Fractional Iron Absorption from SIC Versus Ferrous Sulfate

A clinical study evaluating iron absorption in young women using a stable iron isotope technique found that the fractional iron absorption (FIA) from sodium iron chlorophyllin (SIC) was 7%, compared to 30% for the conventional non-heme iron supplement, ferrous sulfate (FeSO4) [1]. This corresponds to a Relative Bioavailability (RBV) of SIC of approximately 20% when directly compared to FeSO4 [1].

Iron Deficiency Bioavailability Clinical Nutrition

Stability to Light Irradiation: Comparative Performance of SIC, SCC, and SZC

A comparative stability study assessed sodium iron chlorophyllin (SIC), sodium copper chlorophyllin (SCC), and sodium zinc chlorophyllin (SZC) for their resistance to light-induced degradation. The results demonstrated that SCC possessed the best stability to light irradiation, while SIC and SZC exhibited lower and distinct stability profiles [1]. Quantitative changes in absorbance values at maximum absorption wavelengths were measured to determine the degree of photodegradation, confirming the differentiated stability of each metal-substituted derivative [1].

Stability Formulation Food Coloring

In Vitro Cellular Iron Uptake: Ferritin Synthesis in Caco-2 Cells Induced by SIC vs. FeSO4

In a Caco-2 cell model of intestinal iron absorption, incubation with iron chlorophyllin (IC) resulted in a 2.5-fold higher level of ferritin synthesis compared to incubation with an equivalent amount of iron from ferrous sulfate (FeSO4) [1]. This indicates that while the absolute iron bioaccessibility from IC may be lower, the iron that is taken up is more efficiently utilized for cellular storage, suggesting a distinct and potentially advantageous metabolic fate for SIC-derived iron [1].

Cellular Bioavailability Iron Uptake In Vitro Model

Regulatory and Toxicological Profile: SIC's Favorable Classification vs. SCC

Sodium iron chlorophyllin (SIC) is noted to have a more favorable toxicological profile compared to sodium copper chlorophyllin (SCC), with reports indicating lower toxicity and an absence of usage restrictions in some food applications [1]. Unlike SCC, which has defined acceptable daily intake (ADI) limits in certain jurisdictions due to concerns over copper accumulation, SIC benefits from its essential metal core (iron) and is listed in Japan's Designated Additives List (Number 261) [2].

Regulatory Toxicology Food Additive

Validated Application Scenarios for Sodium Iron Chlorophyllin (CAS 32627-52-4) Based on Quantitative Evidence


Plant-Based Iron Fortification for Functional Foods and Supplements

Given its demonstrated ability to deliver bioavailable iron and induce 2.5-fold higher ferritin synthesis in intestinal cell models compared to ferrous sulfate [1], sodium iron chlorophyllin (SIC) is a scientifically grounded choice for fortifying plant-based foods, beverages, and dietary supplements intended to address iron deficiency, particularly in populations seeking non-heme or vegetarian iron sources. The compound's heme-like structure suggests a distinct absorption pathway, potentially mitigating the gastrointestinal side effects associated with high-dose ferrous sulfate [2].

Natural Green Colorant with Differentiated Stability Profile

For food and beverage applications where a natural green colorant is required but copper-based chlorophyllins are restricted or undesirable, sodium iron chlorophyllin (SIC) provides a viable alternative. Its documented stability profile, while distinct from that of sodium copper chlorophyllin (SCC) in terms of photostability, is sufficient for many applications, and its favorable toxicological and regulatory standing in markets like Japan (Designated Additive No. 261) supports its use in a wide range of products including confectioneries, beverages, and processed foods [3].

Antioxidant Ingredient in Cosmetic and Skincare Formulations

The quantified antioxidant activity of sodium iron chlorophyllin (SIC), as demonstrated by an EC50 of 0.38 mg/mL in the β-carotene bleaching assay [4], positions it as a potent antioxidant ingredient for cosmetic and skincare formulations. Its performance in this assay indicates a capacity to protect lipids from peroxidation, a key mechanism in skin aging and damage. Formulators can leverage this data to compare SIC's antioxidant power against other chlorophyllins or standard antioxidants like ascorbic acid, enabling precise and evidence-based formulation design.

Alternative Iron Source for Sensitive Populations

The clinical finding that sodium iron chlorophyllin (SIC) has a fractional iron absorption of 7%, while lower than ferrous sulfate, suggests its potential utility as a gentle iron source [2]. This characteristic may be particularly relevant for populations that experience significant gastrointestinal distress from conventional iron salts. The lower but potentially more tolerable absorption profile could support long-term, low-dose iron maintenance strategies in sensitive individuals, where avoiding adverse side effects is a primary clinical or consumer concern.

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